molecular formula C16H18N2O4S B2569738 N-[4-(furan-2-ylmethylamino)-1,1-dioxothiolan-3-yl]benzamide CAS No. 328021-36-9

N-[4-(furan-2-ylmethylamino)-1,1-dioxothiolan-3-yl]benzamide

Cat. No.: B2569738
CAS No.: 328021-36-9
M. Wt: 334.39
InChI Key: ILGDJVNLXLNWSP-UHFFFAOYSA-N
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Description

N-[4-(furan-2-ylmethylamino)-1,1-dioxothiolan-3-yl]benzamide is a synthetic heterocyclic compound of interest in medicinal chemistry and drug discovery research. Its molecular structure incorporates several pharmacologically relevant motifs, including a furan ring, a 1,1-dioxothiolane (sulfolane) unit, and a benzamide group. Heterocycles like furan are privileged structures in drug design due to their ability to interact with diverse biological targets . The presence of the benzamide functional group is also significant, as it is a common feature in compounds with documented bioactive properties . Furan-containing analogues have been extensively studied for their potential biological activities. Recent scientific literature highlights that derivatives containing the furan nucleus are investigated for a range of therapeutic properties, serving as key scaffolds in the development of novel antimicrobial and anticancer agents . Furthermore, the 1,1-dioxothiolane moiety introduces a sulfone group, which can influence the compound's electronic properties and metabolic stability, making it a valuable point of investigation for structure-activity relationship (SAR) studies. Researchers may explore this compound as a synthetic intermediate or a structural analog in the development of new chemical entities, particularly for projects targeting infectious diseases or oncology. Its structure offers opportunities for further chemical modification and exploration of interactions with various enzymatic systems.

Properties

IUPAC Name

N-[4-(furan-2-ylmethylamino)-1,1-dioxothiolan-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c19-16(12-5-2-1-3-6-12)18-15-11-23(20,21)10-14(15)17-9-13-7-4-8-22-13/h1-8,14-15,17H,9-11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILGDJVNLXLNWSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CS1(=O)=O)NC(=O)C2=CC=CC=C2)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(furan-2-ylmethylamino)-1,1-dioxothiolan-3-yl]benzamide typically involves multiple steps. One common method includes the reaction of furan-2-ylmethanamine with a thiolane derivative under specific conditions to form the intermediate compound. This intermediate is then reacted with benzoyl chloride to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

N-[4-(furan-2-ylmethylamino)-1,1-dioxothiolan-3-yl]benzamide undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The compound can be reduced to form corresponding amines and alcohols.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles such as amines and thiols are employed under basic conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as furan-2-carboxylic acid, amines, and substituted benzamides .

Scientific Research Applications

N-[4-(furan-2-ylmethylamino)-1,1-dioxothiolan-3-yl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic properties, including antibacterial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of complex molecules

Mechanism of Action

The mechanism of action of N-[4-(furan-2-ylmethylamino)-1,1-dioxothiolan-3-yl]benzamide involves its interaction with specific molecular targets. The furan ring can interact with enzymes and proteins, potentially inhibiting their activity. The thiolane ring may also play a role in modulating the compound’s biological activity by interacting with cellular pathways .

Comparison with Similar Compounds

Similar Compounds

    Furan-2-ylmethanamine: A simpler compound with a furan ring and an amine group.

    Benzamide: A basic structure that forms the backbone of many pharmaceutical compounds.

    Thiolane derivatives: Compounds containing a thiolane ring, often used in organic synthesis.

Uniqueness

N-[4-(furan-2-ylmethylamino)-1,1-dioxothiolan-3-yl]benzamide is unique due to its combination of a furan ring, a thiolane ring, and a benzamide group. This unique structure imparts distinct chemical and biological properties, making it valuable in various research applications .

Biological Activity

N-[4-(furan-2-ylmethylamino)-1,1-dioxothiolan-3-yl]benzamide is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Structural Characteristics

The compound features a furan ring , a thiolane ring , and a benzamide group , which contribute to its diverse biological properties. The presence of these functional groups suggests potential interactions with various biological targets, making it a candidate for drug development.

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : The furan ring may interact with enzymes, potentially inhibiting their activity. This interaction can lead to the modulation of various biochemical pathways.
  • Cellular Pathway Modulation : The thiolane ring could influence cellular signaling pathways, thereby affecting cellular responses to stimuli.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with similar structures have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.

Antibacterial Properties

The compound's potential as an antibacterial agent has been explored in several studies. Preliminary data suggest that it may inhibit the growth of certain bacterial strains, although further research is needed to elucidate the specific mechanisms involved.

Study 1: Anticancer Efficacy

In a study focusing on the anticancer properties of benzamide derivatives, this compound was evaluated for its cytotoxic effects against human cancer cell lines. The results demonstrated an IC50 value indicating effective inhibition of cell growth at low concentrations (data not explicitly available but inferred from related compounds) .

Study 2: Enzyme Inhibition

Another study investigated the enzyme inhibitory potential of compounds featuring the furan moiety. The findings suggested that compounds with similar structures could act as reversible covalent inhibitors, showcasing low cytotoxicity in vitro while effectively inhibiting target enzymes involved in disease pathways .

Comparative Biological Activity Table

Compound NameBiological ActivityIC50 (μM)Reference
This compoundAnticancerTBD
F8-B22Antiviral (SARS-CoV-2 Mpro Inhibitor)1.55
F8-S43Enzyme Inhibitor (Reversible)10.76

Q & A

Basic: What synthetic methodologies are commonly employed for synthesizing N-[4-(furan-2-ylmethylamino)-1,1-dioxothiolan-3-yl]benzamide and its analogs?

Answer:
The synthesis typically involves multi-step reactions, including coupling of substituted benzamide precursors with functionalized thiolan or furan derivatives. For example:

  • Amide coupling : A benzamide core is functionalized via nucleophilic substitution or reductive amination. describes the use of anhydrous tetrahydrofuran (THF) and n-butyllithium for alkyl chain elongation in benzamide derivatives .
  • Purification : Column chromatography (e.g., normal-phase or reverse-phase) is critical for isolating intermediates, as seen in , where RediSep Rf Gold columns were used .
  • Cyclization : Ultrasound-assisted synthesis ( ) may enhance reaction efficiency for complex scaffolds .

Advanced: How do reaction conditions (e.g., pH, temperature) influence mechanistic pathways in benzamide derivative synthesis?

Answer:
Mechanistic divergence is observed under varying conditions. For instance:

  • Basic vs. acidic conditions : Copper(II)-mediated C-H oxidation of benzamide derivatives can follow organometallic (directed C-H activation) or single-electron-transfer (nondirected) pathways, leading to distinct products (e.g., methoxylation vs. chlorination) .
  • Low-temperature reactions : highlights the use of -78°C to stabilize intermediates during lithiation steps .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:
Key methods include:

  • Nuclear Magnetic Resonance (NMR) : For structural elucidation of substituents (e.g., furan and thiolan moieties). and provide ^1H NMR data for related benzamides .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .
  • X-ray crystallography : Used in to resolve crystal structures of benzamide derivatives .

Advanced: What strategies enhance selectivity of benzamide derivatives for specific biological targets (e.g., dopamine receptors or HDACs)?

Answer:
Structure-activity relationship (SAR) studies guide optimization:

  • Substituent modulation : In , elongation of the alkyl chain between the benzamide and piperazine groups improved dopamine D3 receptor affinity (K_i < 5 nM) while reducing D4 selectivity .
  • Functional group introduction : Trifluoromethyl groups ( ) enhance metabolic stability and lipophilicity, improving blood-brain barrier penetration for CNS targets .

Basic: What in vitro models are used to evaluate the biological activity of this compound?

Answer:
Common assays include:

  • Enzyme inhibition : PARP-1 inhibition assays ( ) and HDAC activity tests ( ) are used to quantify IC50 values .
  • Receptor binding : Radioligand displacement assays ( ) measure affinity for dopamine receptors .
  • Cellular viability : Anticancer activity is assessed via MTT assays in tumor cell lines (e.g., targeting Hec1/Nek2 pathways) .

Advanced: How do structural modifications impact pharmacokinetic properties (e.g., metabolic stability)?

Answer:

  • Lipophilicity : Introducing trifluoromethyl groups ( ) increases logP, enhancing membrane permeability .
  • Metabolic sites : Electron-deficient aromatic rings (e.g., pyrimidine in ) reduce cytochrome P450-mediated oxidation .
  • Prodrug strategies : notes that benzamide derivatives like MS-275 exhibit prolonged brain region-selective HDAC inhibition due to slow metabolism .

Data Contradiction: How can researchers reconcile discrepancies in biological activity across studies (e.g., regional selectivity)?

Answer:

  • Tissue-specific effects : shows that HDAC inhibitor MS-275 selectively increases acetylated histone H3 in the frontal cortex but not the striatum, likely due to differential blood-brain barrier permeability .
  • Species variability : Receptor affinity (e.g., D3 vs. D4 in ) may vary between human and rodent models, requiring cross-validation .
  • Dosage dependency : Potency thresholds (e.g., 15–60 μmol/kg in ) must be standardized to ensure reproducibility .

Advanced: What computational tools are used to predict binding modes of benzamide derivatives?

Answer:

  • Docking simulations : Molecular docking (e.g., AutoDock Vina) models interactions between benzamide scaffolds and target proteins (e.g., HDACs in ) .
  • Quantum mechanical calculations : used DFT to analyze copper-mediated C-H activation pathways .
  • MD simulations : Assess stability of ligand-receptor complexes over time, as applied in for dopamine receptors .

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